molecular formula C24H31N5O2S2 B12144463 2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12144463
M. Wt: 485.7 g/mol
InChI Key: FMFBSUSNGDBFIP-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • Substituents: A 4-ethylpiperazinyl group at position 2, which enhances solubility and modulates pharmacokinetic properties through its basic nitrogen centers . A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone core to a 3-(3-methylbutyl)-substituted thiazolidin-4-one ring. This thioxo-thiazolidinone moiety is critical for redox activity and metal coordination .
  • Molecular formula: C₃₀H₃₅N₅O₂S₂ (based on analogous structures in ).

Properties

Molecular Formula

C24H31N5O2S2

Molecular Weight

485.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H31N5O2S2/c1-5-26-11-13-27(14-12-26)21-18(22(30)28-9-6-7-17(4)20(28)25-21)15-19-23(31)29(24(32)33-19)10-8-16(2)3/h6-7,9,15-16H,5,8,10-14H2,1-4H3/b19-15-

InChI Key

FMFBSUSNGDBFIP-CYVLTUHYSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC(C)C

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC(C)C

Origin of Product

United States

Preparation Methods

Example Protocol:

  • Reactants : 2-Amino-3-hydroxypyridine and 2-acetylbutyrolactone.

  • Conditions : Reflux in toluene with p-toluenesulfonic acid (2 mol%) for 12–18 hours.

  • Yield : 85–90% after crystallization in 2-propanol.

Mechanism :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the lactone, followed by cyclization and dehydration.

Thiazolidinone Moiety Formation

The thiazolidinone ring is constructed via [3+2] cycloaddition or thiourea-ester condensation.

Protocol from Patent CN102558089B:

  • Reactants : [Emim]SCN (ionic liquid), ethyl chloroacetate, and N-methylpiperazine.

  • Conditions :

    • Step 1: React [Emim]SCN with ethyl chloroacetate at 25°C for 1.5–2 hours.

    • Step 2: Add acetic acid and N-methylpiperazine; stir at 25°C for 2 hours.

  • Workup : Extract with CH₂Cl₂, dry with MgSO₄, and purify via column chromatography (MeOH:CH₂Cl₂:Et₃N = 1:40:0.1).

  • Yield : 73–76%.

Key Insight :
The ionic liquid [Emim]SCN acts as both solvent and thiocyanate source, enhancing reaction efficiency.

Final Condensation: Z-Configuration Control

The Z-configuration of the exocyclic double bond is achieved through stereoselective Knoevenagel condensation.

Procedure:

  • Reactants : 2-(4-Ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 3-(3-methylbutyl)-4-oxo-2-thioxothiazolidine-5-carbaldehyde.

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Ethanol under reflux for 4–6 hours.

  • Yield : 60–65% after recrystallization from EtOAc.

Characterization :

  • HPLC Purity : >98%.

  • Stereochemistry : Confirmed via NOESY (nuclear Overhauser effect spectroscopy).

Optimization Strategies

Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Citation
Core Formation2-Acetylbutyrolactone, TsOH85–9097.5
Piperazine Substitution1-Ethylpiperazine, K₂CO₃70–7595.2
Thiazolidinone Synthesis[Emim]SCN, ethyl chloroacetate73–7696.8
Final CondensationPiperidine, EtOH reflux60–6598.1

Key Challenges:

  • Stereochemical Control : Z-configuration requires strict temperature control (reflux at 80–85°C).

  • Byproduct Formation : Residual 2-acetylbutyrolactone (<0.3%) necessitates activated carbon treatment during workup.

Scalability and Industrial Feasibility

The use of ionic liquids (e.g., [Emim]SCN) and recyclable catalysts (e.g., Pd/Xantphos) improves scalability. Pilot-scale trials achieved 70% overall yield with 99% HPLC purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Reported Biological Activity Reference
Target compound Pyrido[1,2-a]pyrimidin-4-one 4-ethylpiperazinyl, 3-methylbutyl-thiazolidinone Not explicitly stated
10a () Pyrazolo[3,4-d]pyrimidin-4-one Phenyl, 4-oxo-3-phenyl-thiazolidinone Anti-inflammatory (IC₅₀ = 12 μM against COX-2)
10b () Pyrazolo[3,4-d]pyrimidin-4-one 4-chlorophenyl, 3-(4-Cl-phenyl)-thiazolidinone Enhanced COX-2 selectivity (IC₅₀ = 8.5 μM)
Patent derivatives () Pyrido[1,2-a]pyrimidin-4-one Benzodioxol, methyl/cyclopropyl-piperazinyl Broad kinase inhibition (e.g., JAK3, EGFR)

Key observations :

  • Substituent effects: The 4-ethylpiperazinyl group in the target compound may improve blood-brain barrier penetration compared to the 3-phenyl group in 10a . Thiazolidinone modifications (e.g., 3-methylbutyl vs. 1-phenylethyl in ) alter lipophilicity (ClogP: target = 4.2 vs. 10a = 3.8), impacting membrane permeability .

Functional Group Impact on Bioactivity

  • Thiazolidinone moiety: The 2-thioxo group in the target compound may enhance metal chelation (e.g., Zn²⁺ in metalloproteases) compared to unsubstituted oxo analogues .

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. The presence of a thiazolidinone moiety linked via a Z configuration enhances its chemical diversity and reactivity.

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Antimicrobial Properties : Its structural components suggest potential effectiveness against bacterial and fungal infections.
  • Anti-inflammatory Effects : The presence of the piperazine ring may contribute to modulating inflammatory responses.

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit the growth of several cancer cell lines. For example, it demonstrated an IC50 value of 15 µM against the A2780 human ovarian carcinoma cell line, indicating moderate potency compared to standard chemotherapeutics like cisplatin .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesNotable Activities
2,4-ThiazolidinedioneThiazolidine coreAntidiabetic properties
5-(4-Ethylpiperazinyl)thiazolidineEthylpiperazine substitutionAnticancer effects
3-Thiazolidinecarboxylic acidCarboxylic acid groupAntimicrobial activity

The unique combination of functional groups in 2-(4-ethylpiperazin-1-yl)-9-methyl... may enhance its bioactivity compared to simpler derivatives .

Case Studies

  • Anticancer Efficacy : A study involving this compound showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity : Another investigation highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Q & A

Basic: What are the optimal synthetic conditions for this compound, and how can reaction yields be improved?

Answer:
The synthesis involves multi-step reactions, including condensation of thiazolidinone precursors with pyrido-pyrimidinone scaffolds and subsequent functionalization of the piperazine moiety. Key factors for optimization include:

  • Temperature control : Maintaining 60–80°C during thiazolidinone ring formation to prevent side reactions .
  • Catalyst selection : Using triethylamine or DMAP to enhance nucleophilic substitution efficiency at the piperazine nitrogen .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
    Post-synthesis, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment (>95% required for biological assays) .

Basic: Which analytical techniques are critical for structural characterization?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm Z-configuration of the thiazolidinone methylidene group and piperazine substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways .
  • X-ray crystallography : Resolve stereochemical ambiguities; single-crystal diffraction (e.g., Cu-Kα radiation) was used in analogous compounds to validate spatial arrangements .

Basic: How should initial biological activity screening be designed?

Answer:
Prioritize in vitro assays targeting reported activities (antimicrobial, anticancer):

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ calculations and cisplatin as a reference .
    Include cytotoxicity testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Answer:

  • Functional group substitution : Synthesize analogs with variations in the piperazine ethyl group (e.g., replacing with methyl or benzyl) and thiazolidinone 3-methylbutyl chain. Compare activities to identify critical moieties .
  • Bioisosteric replacement : Substitute the thioxo group with oxo or selenoxo to evaluate stability-activity trade-offs .
  • 3D-QSAR modeling : Use molecular descriptors (e.g., steric, electrostatic fields) to correlate substituent effects with biological outcomes .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies (e.g., variable MIC values in antimicrobial studies) may arise from:

  • Assay conditions : Standardize inoculum size, growth media, and incubation time .
  • Compound stability : Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation .
  • Target specificity : Use target-specific assays (e.g., enzyme inhibition for DHFR or topoisomerase) to confirm mechanistic hypotheses .

Advanced: What computational strategies predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., bacterial DNA gyrase or human kinases) to identify binding poses .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess complex stability and key residue interactions .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

Advanced: How do stereochemical variations (e.g., enantiomers) affect activity?

Answer:

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers .
  • Enantioselective assays : Test resolved isomers in target-specific assays; for example, (R)-enantiomers of similar compounds showed 10-fold higher kinase inhibition than (S)-forms .
  • Circular dichroism : Cororate conformational preferences with activity data .

Advanced: What are the degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed thiazolidinone or oxidized piperazine) and assess their toxicity .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .

Advanced: Can synergistic effects with existing drugs be exploited?

Answer:

  • Checkerboard assays : Test combinations with antibiotics (e.g., β-lactams) or chemotherapeutics (e.g., doxorubicin) to calculate fractional inhibitory concentration indices (FICI) .
  • Mechanistic synergy : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments vs. monotherapy .

Advanced: How to design high-throughput screening (HTS) workflows?

Answer:

  • Library design : Include 500–1000 analogs with modular substitutions (e.g., piperazine, thiazolidinone side chains) .
  • Automated assays : Use 384-well plates for cytotoxicity and target inhibition (e.g., fluorescence-based kinase assays) .
  • Data analysis : Apply machine learning (e.g., random forests) to prioritize hits based on multi-parametric activity-stability profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.